molecular formula C10H21NO B6616853 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine CAS No. 1340391-46-9

2-[(4-ethylcyclohexyl)oxy]ethan-1-amine

Cat. No.: B6616853
CAS No.: 1340391-46-9
M. Wt: 171.28 g/mol
InChI Key: DJUUFJCTEYPZJO-UHFFFAOYSA-N
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Description

2-[(4-ethylcyclohexyl)oxy]ethan-1-amine is a chemical compound with the molecular formula C10H21NO. This compound is known for its unique structure, which allows for diverse applications in various fields such as drug development, organic synthesis, and material science.

Preparation Methods

The synthesis of 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine typically involves the reaction of 4-ethylcyclohexanol with ethylene oxide, followed by amination. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

2-[(4-ethylcyclohexyl)oxy]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-ethylcyclohexyl)oxy]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-ethylcyclohexyl)oxy]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in drug development or material science .

Comparison with Similar Compounds

2-[(4-ethylcyclohexyl)oxy]ethan-1-amine can be compared with other similar compounds, such as:

    2-[(4-methylcyclohexyl)oxy]ethan-1-amine: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and physical properties.

    2-[(4-propylcyclohexyl)oxy]ethan-1-amine: The presence of a propyl group instead of an ethyl group can result in variations in reactivity and application.

Properties

IUPAC Name

2-(4-ethylcyclohexyl)oxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h9-10H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUUFJCTEYPZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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